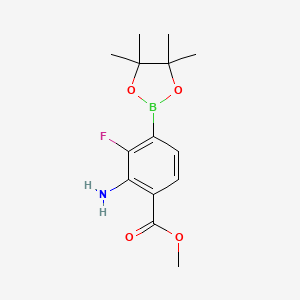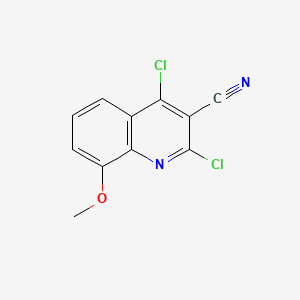
1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole is a complex organic compound that features a cyclopropylmethyl group and a dioxaborolane moiety attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole typically involves multiple steps. One common approach is to start with the indole core and introduce the cyclopropylmethyl group through a Friedel-Crafts alkylation reaction. The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated synthesis platforms can help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole core or the cyclopropylmethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in organic synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylmethyl)-1H-Indole: Lacks the dioxaborolane moiety, making it less versatile in boron-mediated reactions.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole: Similar structure but without the cyclopropylmethyl group, affecting its reactivity and applications.
Uniqueness
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole is unique due to the combination of the cyclopropylmethyl group and the dioxaborolane moiety, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H24BNO2 |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-14-7-5-6-8-15(14)20(16)12-13-9-10-13/h5-8,11,13H,9-10,12H2,1-4H3 |
InChI Key |
RXOBHMCDBMGEEZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2CC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


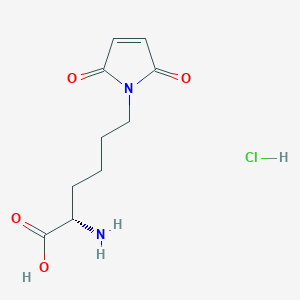
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)



![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)

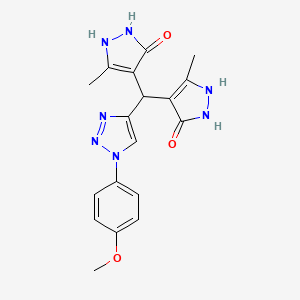
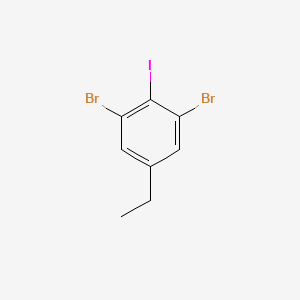
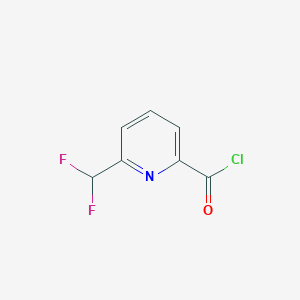
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
